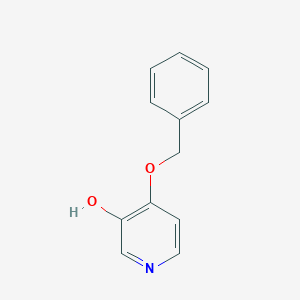

4-Benzyloxy-3-hydroxypyridine

Overview

Description

Synthesis Analysis

A two-stage synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones was carried out by refluxing 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium acetate in AcOH and subsequent debenzylation . The prepared N-unsubstituted 4-pyridones exist in the pyridone tautomeric form .Molecular Structure Analysis

The single crystals of 3-hydroxypyridinium 2,4-dinitrophenolate were successfully grown from the ethanolic solution by the slow evaporation method . The yellow block crystals formed by O–H⋯O and N–H⋯O hydrogen bonding that made contacts through the cation and anion was characterized by single-crystal X-ray diffraction, infrared spectrum, diffuse reflectance spectrum, thermogravimetric and Hirshfeld surface analysis .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis

4-Benzyloxy-3-hydroxypyridine is a solid substance with a light brown appearance . It has a melting point range of 199.7 - 201.7 °C / 391.5 - 395.1 °F .Scientific Research Applications

Microbial Catabolism

4-Benzyloxy-3-hydroxypyridine can be used in the study of microbial catabolism. For instance, the bacterium Arthrobacter sp. IN13 is capable of using 4-hydroxypyridine as a sole source of carbon and energy . The initial hydroxylation of 4-hydroxypyridine is catalyzed by a flavin-dependent monooxygenase (KpiA), producing 3,4-dihydroxypyridine . This research provides insights into the catabolic pathways of hydroxylated pyridines .

Biochemical Analysis

This compound can be used in biochemical analysis. The product of the monooxygenase reaction, 3,4-dihydroxypyridine, undergoes an oxidative opening of the ring, performed by a hypothetical amidohydrolase (KpiC) . This process is part of the degradation of 4-hydroxypyridine in Arthrobacter sp. IN13 .

Biodegradation Studies

4-Benzyloxy-3-hydroxypyridine can be used in biodegradation studies. The 3-(N-formyl)-formiminopyruvate formed in the reaction is further converted by KpiB hydrolase to 3-formylpyruvate . This helps in understanding the degradation of 4-hydroxypyridine .

Pyridinization of Bio-based Furfural

The compound can be used in the pyridinization of bio-based furfural. This process is a promising strategy for the production of pyridine derivatives from bio-based feedstocks instead of fossil fuels . This study provides a new way for academia and industry to realize the synthesis of nitrogen-containing chemicals from biomass and its derivatives .

Antibacterial Activity

4-Benzyloxy-3-hydroxypyridine can be used in the synthesis of quaternary ammonium compounds with antibacterial activity . A library of these compounds based on 3-hydroxypyridine was synthesized, and four highly active lead compounds were identified .

Environmental Microbiology

The compound can be used in environmental microbiology studies. The fate of N-heterocyclic compounds, including the catabolism of hydroxylated pyridines, is not yet fully understood . The study of 4-hydroxypyridine catabolism in Arthrobacter sp. IN13 helps elucidate this catabolic pathway .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-phenylmethoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTSFDUACOKDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

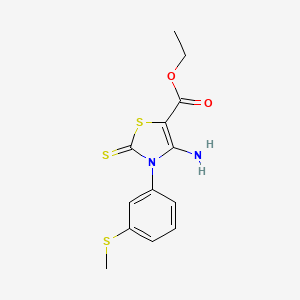

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2661536.png)

![N-benzyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2661537.png)